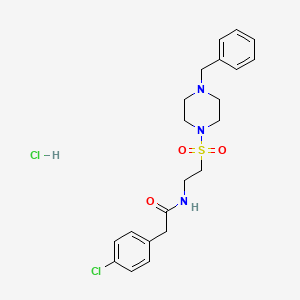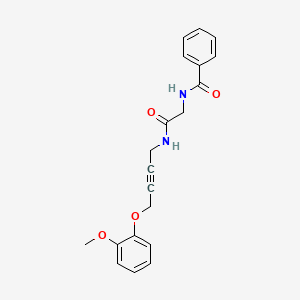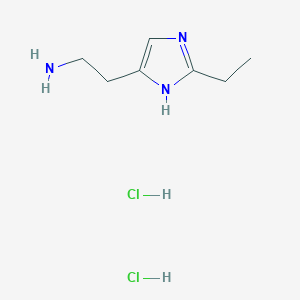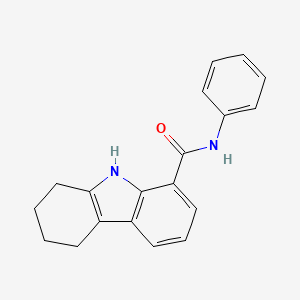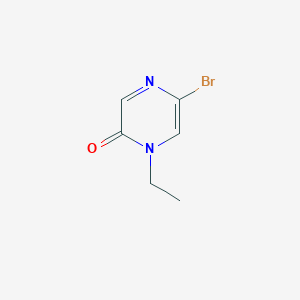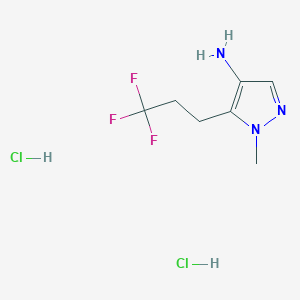
1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are relevant to the analysis of the compound due to the shared pyrazole core structure. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles . Another method includes an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones . Additionally, ionic liquids have been used as eco-friendly catalysts for synthesizing 4-pyrazolyl 1,4-dihydropyridines . These methods highlight the versatility and adaptability of pyrazole synthesis under various conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can exhibit tautomerism, as demonstrated by the Schiff base derivatives of 4-acylpyrazolone . The crystal structure analysis of these compounds provides insights into their stability and tautomer preference. Furthermore, the structural analysis of pyrazolo[1,5-a]pyrimidine derivatives reveals their potential as fluorescent molecules due to the presence of trifluoromethyl groups, which can enhance their electronic properties .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines . The reactivity of these compounds can be influenced by the presence of substituents such as trifluoromethyl groups, which can affect their biological activity and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of trifluoromethyl groups can significantly alter the lipophilicity, acidity, and electronic properties of these compounds . These modifications can lead to enhanced biological activities, as seen in the antimycobacterial activity of certain pyrazole derivatives and the anticancer properties of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives .
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis and Comparison of Reactivity : The reactivity of pyrazole derivatives, similar to 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride, has been studied in the context of nucleophilic substitution reactions. These compounds react with various agents such as ammonia, amines, and thiols, demonstrating versatile reactivity and potential for synthesis of diverse compounds (Dalinger et al., 2013).
Synthesis of Pyrazolo Pyrimidines : Research has also been conducted on the synthesis of pyrazolo pyrimidines, which are structurally similar to the chemical . These compounds have shown significant biological activities, indicating potential applications in medicinal chemistry (Xu Li-feng, 2011).
Chemical Modification and Derivative Synthesis
Modification with Fluorine-Containing Heterocycles : Studies have explored the modification of biologically active amides and amines with fluorine-containing heterocycles. This kind of chemical modification could be relevant for this compound, suggesting its potential in the development of fluorine-containing heterocyclic derivatives (Sokolov & Aksinenko, 2012).
Efficient Synthesis of Substituted Pyrazoles : Research has demonstrated efficient methods for synthesizing alkyl amino and thioether substituted pyrazoles. These methods could be applicable for creating derivatives of this compound (Sakya & Rast, 2003).
Structural and Biological Studies
- Crystal Study and Biological Activities : The structural analysis and biological activities of pyrazole derivatives have been extensively studied. Research includes X-Ray crystallography and the identification of pharmacophore sites, which could be relevant for understanding the structural and biological properties of this compound (Titi et al., 2020).
Safety and Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
1-methyl-5-(3,3,3-trifluoropropyl)pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.2ClH/c1-13-6(5(11)4-12-13)2-3-7(8,9)10;;/h4H,2-3,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEYVJXUFXRAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)CCC(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)
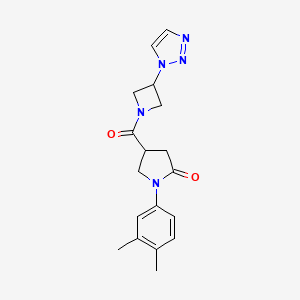


![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)
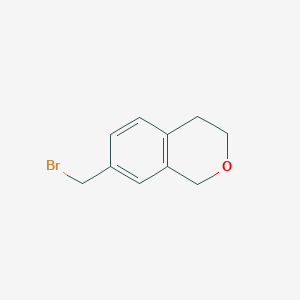
![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)
